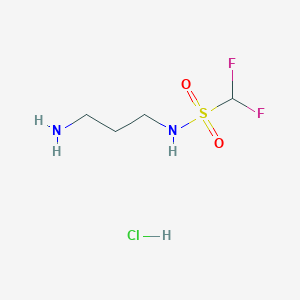

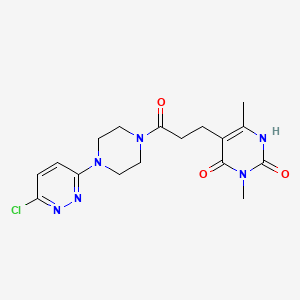

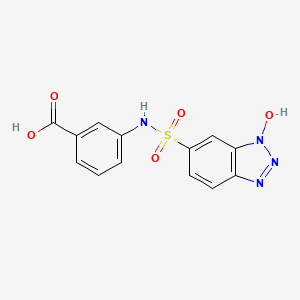

![molecular formula C15H21N3O3 B2658466 1-[2-(3-Methoxyanilino)-2-oxoethyl]piperidine-4-carboxamide CAS No. 902349-35-3](/img/structure/B2658466.png)

1-[2-(3-Methoxyanilino)-2-oxoethyl]piperidine-4-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of piperidine derivatives has been widely studied. Efficient synthesis of amides directly from esters and amines can be achieved under mild, neutral conditions with liberation of alcohol as a by-product . Both primary and secondary aliphatic and aromatic amines can be utilized .Molecular Structure Analysis

Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . The reaction leads to 2-oxo-1,2,3,4-tetrahydropyridine if the amide group in 2-cyanoacetamides possesses either an alkyl or hydrogen substituent instead of aryl .Chemical Reactions Analysis

Piperidine derivatives are utilized in various ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents . A series of 2-amino-4-(1-piperidine) pyridine derivatives was designed as the clinically Crizotinib-resistant anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 kinase (ROS1) dual inhibitor .Physical and Chemical Properties Analysis

The molecular weight of 1-[2-(3-Methoxyanilino)-2-oxoethyl]piperidine-4-carboxamide is 291.351.Scientific Research Applications

Anti-Inflammatory and Analgesic Agents

One area of research involves the synthesis of novel compounds derived from visnaginone and khellinone, such as benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines, showcasing their potential as anti-inflammatory and analgesic agents. These compounds, including various carboxamides, have been evaluated for their cyclooxygenase inhibition (COX-1/COX-2) and exhibited significant analgesic and anti-inflammatory activities (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Aminocarbonylation Catalysts

Research into the use of piperidines as N-nucleophiles in palladium-catalyzed aminocarbonylation highlights their utility in synthesizing carboxamides from iodobenzene and iodoalkenes. This method showcases the chemical versatility of piperidine derivatives in creating a range of carboxamide and ketocarboxamide compounds under varying conditions, offering a pathway to moderate to high yields of these substances (Takács, Kabak-Solt, Mikle, & Kollár, 2014).

Bacterial Persistence

Another intriguing application is the discovery of compounds like 3-[4-(4-methoxyphenyl)piperazin-1-yl]piperidin-4-yl biphenyl-4-carboxylate (C10), which selectively kills bacterial persisters that tolerate antibiotic treatment without affecting normal antibiotic-sensitive cells. This represents a novel approach to addressing the challenge of bacterial persistence, potentially revolutionizing the treatment of resistant bacterial infections (Kim et al., 2011).

Synthesis of Novel Heterocycles

The synthesis of novel heterocyclic compounds such as pyridines and piperidines from basic chemical precursors illustrates the broad utility of these frameworks in creating pharmacologically active molecules. This type of research contributes to the development of new drugs and therapeutic agents by exploring the chemical space around piperidine derivatives (Patel, Agravat, & Shaikh, 2011).

Antihistaminic Activity

The development of 4-(2-benzothiazoyl)piperidines showcasing potent antihistaminic activity is another significant application. Such studies highlight the therapeutic potential of piperidine derivatives in treating allergic reactions and possibly other conditions mediated by histamine (Maynard, Cheng, Kane, & StaegerMichael, 1993).

Safety and Hazards

Properties

IUPAC Name |

1-[2-(3-methoxyanilino)-2-oxoethyl]piperidine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21N3O3/c1-21-13-4-2-3-12(9-13)17-14(19)10-18-7-5-11(6-8-18)15(16)20/h2-4,9,11H,5-8,10H2,1H3,(H2,16,20)(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGQGZDRZAJRMIL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)NC(=O)CN2CCC(CC2)C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

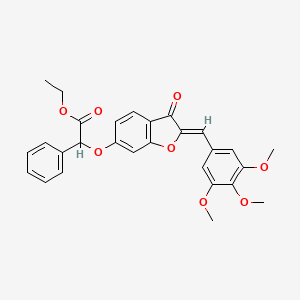

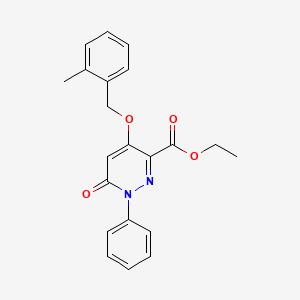

![N-([2,3'-bipyridin]-3-ylmethyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide](/img/structure/B2658383.png)

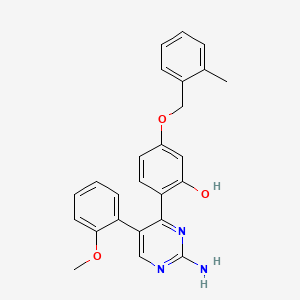

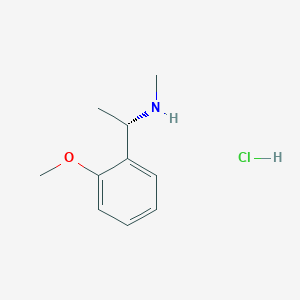

![N-[5-[(3,4-difluorobenzoyl)amino]naphthalen-1-yl]-3,4-difluorobenzamide](/img/structure/B2658385.png)

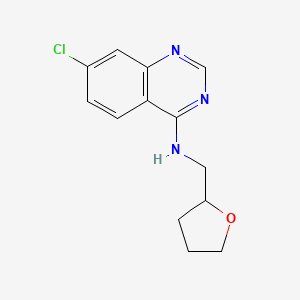

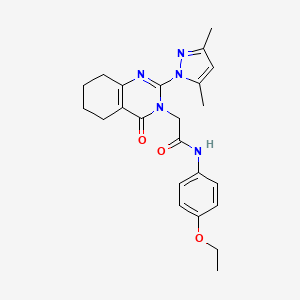

![2-bromo-3-methyl-N-[2-(trifluoromethyl)phenyl]butanamide](/img/structure/B2658392.png)

![N-(6-bromobenzo[d]thiazol-2-yl)-4-cyano-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B2658395.png)

![3-(2-chlorophenyl)-N-(4-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2658402.png)